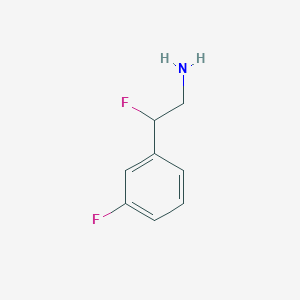

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

Description

Contextual Significance of Fluorinated Amines in Chemical Research

The introduction of fluorine into amine-containing molecules is a powerful strategy in drug discovery and development. tandfonline.com Fluorine's high electronegativity and relatively small size allow it to alter a molecule's properties in several advantageous ways without significantly increasing its steric bulk. nbinno.combeilstein-journals.org One of the key benefits of fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine bond is exceptionally strong and more resistant to enzymatic cleavage than a carbon-hydrogen bond, which can protect the molecule from degradation in the body and prolong its therapeutic effect. nih.gov

Furthermore, fluorination can influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. omicsonline.org Strategic placement of fluorine atoms can also alter the basicity (pKa) of a nearby amine group, which can be crucial for optimizing a drug's interaction with its biological target and improving its oral bioavailability. tandfonline.comnih.gov Researchers have found that fluorinated amines can exhibit enhanced binding affinity to target receptors or enzymes due to favorable electrostatic interactions. tandfonline.com

Overview of the Phenethylamine (B48288) Scaffold in Academic Inquiry

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide range of biologically active compounds, including neurotransmitters, hormones, and numerous synthetic drugs. nih.govresearchgate.net This structural motif consists of a phenyl ring connected to an amino group by a two-carbon chain. Endogenous phenethylamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) are critical for regulating various physiological and neurological processes. nih.gov

The versatility of the phenethylamine framework allows for extensive chemical modification at the phenyl ring, the ethyl chain, and the amino group. nih.gov These modifications have led to the development of compounds with diverse pharmacological activities. The phenethylamine structure is a key pharmacophore for many centrally active agents. biomolther.org Its inherent ability to interact with monoamine transporters and receptors makes it a focal point of research in neuroscience and the development of treatments for neurological and psychiatric disorders. biomolther.orgwikipedia.org

The combination of a fluorinated amine with the phenethylamine scaffold, as seen in 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, represents a compelling area of chemical inquiry. The specific placement of two fluorine atoms—one on the ethyl chain and one on the phenyl ring—is anticipated to modulate the compound's properties in unique ways, making it a subject of interest for synthetic and medicinal chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMNAMAWXDQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514516 | |

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767244-83-7 | |

| Record name | 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 2 3 Fluorophenyl Ethan 1 Amine and Analogues

Established Synthetic Routes to β-Fluorinated Phenethylamines

The synthesis of β-fluorinated phenethylamines is approached through two primary strategic disconnections: assembly from pre-fluorinated aromatic precursors or direct fluorination of an existing phenethylamine (B48288) scaffold.

Strategies Involving Fluoro-Substituted Phenyl Precursors

A common and modular approach involves the use of commercially available or readily synthesized fluoro-substituted phenyl compounds as foundational building blocks. Cross-coupling reactions are particularly powerful in this context. For instance, a plausible route to biphenyl (B1667301) amines analogous to the target compound involves the Suzuki-Miyaura coupling of a substituted phenylboronic acid (e.g., 3-fluorophenylboronic acid) with a functionalized phenyl halide (e.g., 3-bromophenylacetonitrile). vulcanchem.com Subsequent reduction of the nitrile group would yield the desired primary amine. vulcanchem.com

Another effective strategy is the arylation of aliphatic aziridines. ucla.edunih.gov A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides provides a mild and modular method to access medicinally valuable β-phenethylamine derivatives. ucla.edu Similarly, the synthesis of fluorinated phenylalanines, which are closely related structures, often begins with fluorinated benzaldehydes or other aryl precursors, employing methods like the Erlenmeyer azalactone synthesis or alkylation of chiral auxiliaries with fluorinated benzyl (B1604629) bromides. nih.govbeilstein-journals.org These methods allow for the systematic incorporation of fluorine atoms onto the aromatic ring prior to the construction of the ethylamine (B1201723) side chain.

Approaches to β-Fluorination of Ethanamine Backbone

Direct introduction of a fluorine atom at the β-position of the ethylamine side chain offers an alternative and often more convergent route. The ring-opening of aziridines with a fluoride (B91410) source is a direct method to form β-fluoroamines. ucla.eduresearchgate.net Lewis base catalysis can be used to generate amine-HF reagents in situ from sources like benzoyl fluoride, which then effectively open the aziridine (B145994) ring. ucla.edu This approach is valued for its practicality and broad scope with respect to aziridine substitution and N-protecting groups. ucla.edu

Direct 1,2-aminofluorination of alkenes represents an ideal one-step strategy. nih.gov Copper-catalyzed three-component aminofluorination of vinyl arenes using O-benzoylhydroxylamines as alkylamine precursors and Et3N•3HF as the fluoride source provides direct entry to a wide range of β-fluorinated alkylamines with high regioselectivity. nih.gov Furthermore, direct C–H bond functionalization is an increasingly important strategy. Palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp³)–H bonds in phenylalanine derivatives has been demonstrated, offering a powerful tool for late-stage fluorination. researchgate.netresearchgate.net For precursors containing a hydroxyl group at the β-position, deoxofluorination using reagents such as diethylaminosulfur trifluoride (DAST) is a classic and effective transformation to install the fluorine atom. beilstein-journals.orgnih.gov

Asymmetric Synthesis Approaches for Chiral Enantiomers

The synthesis of enantiomerically pure β-fluorinated phenethylamines is critical, as stereochemistry often dictates biological activity. Several asymmetric strategies have been developed to control the chiral center bearing the fluorine atom.

Chemoenzymatic methods offer high enantioselectivity. bioorganica.com.uathe-innovation.org For example, olefin reductases can be used in combination with fluorine reagents to achieve asymmetric binding with vinyl aromatic hydrocarbons under light induction, expanding the utility of enzymes in fluorine chemistry. the-innovation.org

The use of chiral auxiliaries is a well-established approach. The Schöllkopf reagent or 3-methyl-4-imidazolidinone auxiliaries can be alkylated with fluorinated benzyl bromides to produce fluorinated phenylalanine derivatives with high stereocontrol. nih.gov After alkylation, the auxiliary is cleaved to yield the chiral amino acid. nih.gov

Starting from a chiral pool, such as enantiopure aziridines, allows for the direct synthesis of chiral fluoroamines through fluoride-mediated ring-opening reactions. researchgate.net Organocatalysis also provides powerful tools for asymmetric fluorination. researchgate.net Chiral hydrogen bonding-based catalysts, such as chiral N-ethyl bis-urea, can activate potassium fluoride for asymmetric C–F bond formation, providing access to valuable β-fluoroamines in high yields and enantioselectivities. researchgate.net The asymmetric aza-Henry reaction, which involves the addition of nitroalkanes to imines, can be catalyzed by amino acid-derived quaternary ammonium (B1175870) salts to produce chiral β-nitroamines, which are versatile precursors to chiral amines. nih.gov

Emerging Photoredox Catalysis and Radical Cyclization Protocols for Fluorinated Amines

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique and mild reaction pathways for the formation of fluorinated amines. mdpi.comvapourtec.com This strategy has been applied to the synthesis of fluorinated amines and amides through the generation of amidyl or amino alkyl radicals. nih.govresearchgate.netescholarship.org For instance, an oxidative ring-opening of cyclopropylamides can be promoted by organic photoredox catalysts to form fluorinated imines, which can be trapped to produce a variety of fluorinated amines. nih.gov

Radical cyclization protocols offer novel routes to complex fluorinated nitrogen heterocycles. nottingham.ac.uk A photoredox radical cyclization of bromodifluoroethylamines can be applied to a wide range of alkenyl- and alkynyl amines. nottingham.ac.uk The strong electron-withdrawing nature of the fluorine atoms is key to the success of this approach, as it prevents the oxidation of the amine substrates under the reaction conditions. nottingham.ac.uk The combination of photoredox catalysis with nickel catalysis has also enabled the cross-electrophile coupling of aliphatic aziridines and aryl iodides to form β-phenethylamines under mild conditions, avoiding stoichiometric reductants. ucla.edu These radical-based methods highlight the versatility of photoredox catalysis in accessing fluorinated amine scaffolds through previously challenging bond constructions. nih.gov

Derivatization Strategies for Structural Modification

Amine Derivatization for Analytical and Synthetic Purposes

The primary amine functionality in 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine and its analogues is a key handle for structural modification, both for analytical detection and for further synthetic elaboration. Derivatization is often necessary for analytical techniques like HPLC and GC because many aliphatic amines lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations. thermofisher.comlibretexts.org The process involves reacting the amine with a derivatizing agent to attach a new functional group that enhances detectability, improves chromatographic performance by reducing polarity, or increases thermal stability. thermofisher.comiu.edu

A wide array of derivatizing agents is available, and the choice depends on the analytical method and the specific properties of the amine. rsc.orgacs.org Common derivatization reactions include acylation and carbamate (B1207046) formation. researchgate.net For HPLC analysis, reagents that introduce a fluorescent or UV-active moiety are preferred. nih.gov For GC analysis, derivatization aims to decrease polarity and increase volatility. nih.gov The table below summarizes several common derivatizing agents used for primary amines.

| Derivatizing Agent | Abbreviation | Common Application(s) | Key Characteristics |

| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | DNS-Cl | HPLC with fluorescence or UV detection | Versatile, generates fluorescent products with high ionization efficiency for LC-MS/MS. nih.gov Can react with phenols and alcohols. nih.gov |

| Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride) | DBS-Cl | HPLC with visible detection | Reacts with primary and secondary amines under basic conditions to form stable, colored derivatives. rsc.orgnih.gov |

| 9-Fluorenylmethoxycarbonyl chloride | FMOC-Cl | HPLC with fluorescence or UV detection | Forms stable derivatives under mild conditions. thermofisher.com Useful under highly acidic chromatography conditions. nih.gov |

| o-Phthaldialdehyde | OPA | HPLC with fluorescence detection (pre- or post-column) | Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov Derivatives can be unstable. nih.gov |

| Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) | FDAA | HPLC with UV detection | Used for the chiral separation of amine enantiomers. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | A silylating agent that replaces labile hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. iu.edu |

These derivatization strategies are crucial for both the qualitative and quantitative analysis of β-fluorinated phenethylamines in various matrices and serve as foundational reactions for synthesizing more complex molecules for structure-activity relationship studies.

Functional Group Interconversions on Aromatic and Aliphatic Moieties

The synthesis of this compound and its analogs often relies on strategic functional group interconversions (FGIs) on both the aromatic and aliphatic portions of the molecule. ic.ac.uk These transformations are crucial for introducing the desired amine and fluorine substituents, as well as for modifying the carbon skeleton. Common FGI strategies include reductions of nitrogen-containing functional groups and the conversion of hydroxyl groups to fluorides.

A prevalent approach involves the reduction of a nitrile or an azide (B81097) group at the C1 position of the ethyl chain to form the primary amine. For instance, a plausible synthetic route could start from a precursor like 2-fluoro-2-(3-fluorophenyl)acetonitrile. The reduction of the nitrile group to a primary amine can be achieved using various reducing agents. vanderbilt.edu Similarly, the conversion of an alcohol to an azide, followed by reduction, presents another viable pathway to the desired amine. ub.edu

On the aromatic ring, functional group interconversions can be employed to introduce the fluorine atom. One such method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium fluoroborate, followed by thermal decomposition to yield the aryl fluoride. google.com While direct fluorination methods exist, they can sometimes lack regioselectivity.

The introduction of the fluorine atom on the aliphatic chain can be accomplished by nucleophilic substitution of a suitable leaving group, such as a hydroxyl group, using a fluorinating agent.

Below are tables detailing some of the key functional group interconversions applicable to the synthesis of this compound and its analogues, based on established methodologies for similar compounds.

Reduction of Nitrogen-Containing Functional Groups

The reduction of nitriles, azides, and amides are fundamental methods for the synthesis of primary amines. imperial.ac.uk

| Precursor Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

| Nitrile (-C≡N) | LiAlH₄ (Lithium aluminum hydride) or H₂/Catalyst (e.g., Pd/C) | Primary Amine (-CH₂NH₂) | imperial.ac.uk |

| Azide (-N₃) | LiAlH₄ or H₂/Pd/C or PPh₃/H₂O | Primary Amine (-NH₂) | ub.edu |

| Amide (-CONH₂) | LiAlH₄ or BH₃·THF | Primary Amine (-CH₂NH₂) | ic.ac.uk |

This table presents common reducing agents for the conversion of various nitrogen-containing functional groups to primary amines, a key step in the synthesis of the target compound.

Interconversion of Oxygen-Containing Functional Groups

The conversion of hydroxyl groups to fluorides is a critical step for introducing fluorine into the aliphatic side chain.

| Starting Functional Group | Reagent(s) | Intermediate/Product Functional Group | Reference(s) |

| Hydroxyl (-OH) | DAST (Diethylaminosulfur trifluoride) or Deoxofluor | Fluoro (-F) | beilstein-journals.org |

| Hydroxyl (-OH) | 1. TsCl, pyridine (B92270) 2. KF | 1. Tosylate (-OTs) 2. Fluoro (-F) | vanderbilt.edu |

This table outlines methods for the conversion of hydroxyl groups to fluorides, a key transformation for synthesizing fluorinated analogues.

Aromatic Functional Group Interconversions

The introduction of a fluorine atom onto the phenyl ring can be achieved through classical reactions like the Balz-Schiemann reaction.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

| Aromatic Amine (-NH₂) | 1. NaNO₂, HBF₄ 2. Heat | Aromatic Fluoride (-F) | google.com |

This table illustrates the Balz-Schiemann reaction, a method for introducing fluorine onto an aromatic ring by converting an amino group.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidation

Spectroscopic methods are fundamental to characterizing the molecular structure of 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine. Each technique offers unique information, and together they provide a complete picture of the molecule's identity and conformation.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical data.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on the 3-fluorophenyl ring, the methine proton (-CHF-), and the methylene (B1212753) protons (-CH₂-NH₂). The chemical shifts, integration values, and coupling patterns (multiplicity) would allow for the assignment of each proton. For instance, the methine proton would appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the methylene protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons bonded to fluorine would exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature. The chemical shifts would differentiate between the aromatic carbons, the methine carbon, and the methylene carbon.

¹⁹F NMR: Given the presence of two fluorine atoms in distinct chemical environments (one benzylic and one aromatic), ¹⁹F NMR would be particularly informative. It would show two separate signals, and the coupling between them (F-F coupling), if observable, would provide through-space or through-bond connectivity information.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Aromatic: 6.9-7.4 | Multiplet | J(H-H), J(H-F) |

| Methine (-CHF-): 5.0-5.5 | Doublet of Triplets | J(H-F), J(H-H) | |

| Methylene (-CH₂-): 3.0-3.5 | Multiplet | J(H-H), J(H-F) | |

| Amine (-NH₂): 1.5-2.5 | Broad Singlet | - | |

| ¹³C | Aromatic: 110-165 | Singlets and Doublets | J(C-F) |

| Methine (-CHF-): 85-95 | Doublet | J(C-F) | |

| Methylene (-CH₂-): 40-50 | Doublet | J(C-F) | |

| ¹⁹F | Aromatic (-C-F): -110 to -115 | Multiplet | J(F-H) |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₈H₉F₂N). The analysis would yield a precise mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information, showing characteristic losses of fragments such as the amine group or fluorine atoms, which helps in confirming the proposed structure.

Table 2: Expected Mass Spectrometry Data

| Analysis Type | Expected Information |

|---|---|

| Molecular Formula | C₈H₉F₂N |

| Exact Mass | 157.0699 g/mol |

| Nominal Mass | 157 g/mol |

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300-3500 (two bands for primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-F (aromatic) | Stretching | 1100-1250 |

| C-F (aliphatic) | Stretching | 1000-1100 |

X-ray Crystallography for Absolute Structure Determination

In cases where a suitable single crystal of the compound or a salt derivative can be grown, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer (if resolved) can establish its absolute stereochemistry.

Conformational Analysis and Stereochemical Assignments

The presence of a stereocenter at the carbon atom bearing the fluorine and the amine group means that this compound exists as a pair of enantiomers (R and S). The rotation around the C-C single bonds allows for different spatial arrangements of the atoms, known as conformations. Computational modeling, in conjunction with NMR data (such as Nuclear Overhauser Effect studies), can be used to predict the most stable conformations of the molecule. The stereochemical assignment of the enantiomers would typically be achieved through chiral chromatography or by synthesizing the compound from a chiral precursor of known configuration.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, DFT calculations are crucial for elucidating its molecular geometry, electronic properties, and spectroscopic signatures.

DFT studies, often employing basis sets like B3LYP/6-311++G(d,p), can determine optimized molecular structures, including bond lengths, bond angles, and torsion angles. nih.gov These calculations provide a foundational understanding of the molecule's three-dimensional conformation. For analogous fluorinated compounds, DFT has been used to analyze reactivity and spectral behaviors, showing strong agreement between calculated and experimental data. researchgate.netnanobioletters.com

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. mdpi.com Natural Bond Orbital (NBO) analysis, another component of DFT studies, reveals details about intramolecular charge transfer and conjugative interactions, which can be influenced by the presence of electronegative fluorine atoms. nih.gov

A computational study on the related compound 2-(2-fluoro-phenyl)-ethylamine (2-FPEA) utilized DFT calculations to confirm the three-dimensional structure of its most stable gauche conformer when hydrogen-bonded to a water molecule. nih.gov This highlights the power of DFT in predicting stable conformations and understanding intermolecular interactions. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) binds to a specific target, typically a protein receptor. nih.govmdpi.com These simulations are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. plos.org

For a compound like this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant protein. The simulation software calculates the binding affinity (often expressed as a docking score or binding free energy) and predicts the preferred binding pose of the ligand. plos.orgnih.gov This process identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

While specific docking studies for this compound are not widely published, the principles are well-established. For instance, in studies of other fluorinated compounds, docking has been used to identify favorable interactions with protein side chains and to understand how fluorine substitution can enhance binding affinity. mdpi.comwestmont.edu The results of these simulations can guide the design of more potent and selective molecules by optimizing their fit within the target's binding pocket. nih.gov Following docking, Molecular Dynamics (MD) simulations can be employed to analyze the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the interaction. plos.orgnih.gov

Analysis of Fluorine's Electronic and Steric Effects

The substitution of hydrogen with fluorine imparts unique electronic and steric properties to a molecule. Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect. nih.gov Despite its high electronegativity, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), meaning it often introduces minimal steric hindrance. tandfonline.comresearchgate.net

Impact on Hydrogen Bonding and Electrostatic Interactions

The role of covalently bonded fluorine as a hydrogen bond acceptor is a topic of significant interest. While fluorine is a weak hydrogen bond acceptor compared to nitrogen or oxygen, these interactions can still contribute to the stabilization of ligand-receptor complexes. nih.govacs.org The strength and geometry of these C-F···H bonds depend on the molecular context. acs.org

Computational analyses reveal that the interaction energy of hydrogen bonds involving fluorine is largely determined by the donor-acceptor distance. nih.gov Studies on fluorinated phenethylamines have shown that C-H···F hydrogen bonds contribute to structural stabilization. nih.gov The strong electronegativity of fluorine creates a localized negative electrostatic potential, allowing it to participate in favorable electrostatic interactions with electron-deficient regions of a binding partner. benthamscience.com This ability to form unique noncovalent interactions is a key reason for incorporating fluorine into bioactive molecules. nih.gov

Theoretical Investigations into the Influence on Molecular Lipophilicity and Membrane Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical property that affects a molecule's ability to cross cell membranes and reach its target. nih.gov The effect of fluorination on lipophilicity is complex and depends heavily on the molecular scaffold and the degree of fluorination. mdpi.comnih.gov

While fluorination of an aromatic ring generally increases lipophilicity, the effect on aliphatic chains can be more nuanced. benthamscience.commdpi.com Theoretical studies and experimental correlations show that for a given class of compounds, there is often an excellent correlation between calculated logP values and membrane partitioning coefficients (logKp). nih.govresearchgate.net This suggests that computational predictions of lipophilicity can serve as a reliable proxy for membrane permeability. nih.govresearchgate.net The introduction of fluorine can block sites of metabolic oxidation, thereby increasing a molecule's metabolic stability and bioavailability, which are properties indirectly related to its effective permeability. mdpi.comtandfonline.com Computational models can help predict these effects, guiding the strategic placement of fluorine atoms to optimize a molecule's pharmacokinetic profile. mdpi.com

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, including methods like DFT, are essential for understanding reaction mechanisms and the dynamic behavior of molecules. nih.govacs.org These calculations can map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. acs.org

For a molecule like this compound, these methods can provide insight into its conformational landscape. A computational study on a similar model, (2-fluoro-2-phenyl-1-ethyl)ammonium ion, explored its conformational possibilities through variations in key dihedral angles to determine the relative stabilities of different conformers. researchgate.net Such analyses are crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its ability to interact with biological targets.

Furthermore, quantum calculations can elucidate the "fluorine effect" in chemical reactions, where the presence of fluorine can dramatically alter reactivity compared to non-fluorinated analogs. rsc.org These studies can reveal how fluorine's strong inductive effect stabilizes or destabilizes reaction intermediates and transition states, thereby influencing reaction pathways and rates. rsc.org

Data Tables

Table 1: Calculated Properties from DFT Studies on Related Fluorinated Compounds Note: Data is illustrative of typical outputs from DFT calculations on analogous structures, as specific data for the target compound is not available.

| Property | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.5 - 5.5 eV | Indicates chemical reactivity and stability. | mdpi.com |

| Dipole Moment | 2.0 - 3.5 Debye | Measures molecular polarity. | nanobioletters.com |

| C-F Bond Length | ~1.35 Å | Fundamental geometric parameter. | researchgate.net |

Table 2: Parameters from Molecular Docking Simulations Note: This table represents typical parameters evaluated in docking studies to predict ligand-target interactions.

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Binding Affinity | Estimated free energy of binding (kcal/mol). A more negative value indicates stronger binding. | Predicts the potency of the ligand-target interaction. | westmont.edu |

| Hydrogen Bonds | Specific donor-acceptor pairs identified between the ligand and protein residues. | Key interactions that provide specificity and stability to the binding. | nih.gov |

| Hydrophobic Interactions | Nonpolar contacts between the ligand and protein. | Major driving force for binding, especially for lipophilic molecules. | nih.gov |

Investigations into Biological Target Interactions and Mechanisms

Receptor Binding Affinity Studies

The compound has been a subject of receptor binding affinity studies to determine its potential to interact with key receptors in the brain, particularly those involved in mood and cognition.

Studies have indicated that compounds with fluorinated phenyl groups can exhibit high affinity for serotonin (B10506) receptors. researchgate.netnih.gov The serotonin 1A (5-HT1A) and 5-HT7 receptors, both G protein-coupled receptors, play crucial roles in regulating mood, anxiety, and cognitive processes. wikipedia.orgnih.gov Activation of the 5-HT1A receptor is a key mechanism for many anxiolytic and antidepressant drugs. nih.gov The 5-HT7 receptor has also emerged as a promising target for the treatment of depression and cognitive deficits. nih.govnih.gov

The presence of a fluorine atom in the phenyl ring of a ligand can significantly influence its binding affinity to serotonin receptors. For instance, the substitution of a fluorine atom can alter the electronic properties of the molecule, potentially enhancing its interaction with the receptor's binding pocket. nih.gov Dual 5-HT1A and 5-HT7 receptor ligands are of particular interest due to their potential for enhanced therapeutic efficacy in treating central nervous system disorders. nih.gov While specific binding affinities for 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine are not extensively documented in publicly available research, the structural similarities to other fluorinated arylpiperazine derivatives suggest a potential for interaction with these receptors. researchgate.net

Hypothetical Serotonin Receptor Binding Affinities

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | Data not available |

| 5-HT7 | Data not available |

Neurotransmitter transporters, such as the serotonin transporter (SERT), are critical for regulating the concentration of neurotransmitters in the synaptic cleft. nih.gov Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that act by blocking SERT. nih.gov The interaction of small molecules with these transporters is a key area of pharmacological research.

The fluorine atoms in this compound could play a role in its interaction with neurotransmitter transporters. Halogen atoms are known to be important for the specificity of SSRIs for SERT. nih.gov While direct studies on this specific compound's interaction with SERT and other neurotransmitter transporters like the norepinephrine (B1679862) transporter (NET) are limited, the general structural motif is found in compounds known to interact with these targets. nih.gov

Potential Neurotransmitter Transporter Interactions

| Transporter | Inhibition Constant (Ki, nM) |

|---|---|

| SERT | Data not available |

| NET | Data not available |

Enzyme Inhibition Profiling

The inhibitory activity of this compound against various enzymes has also been a focus of investigation, revealing its potential to modulate key cellular signaling pathways.

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in the cell. mdpi.com PDE4 and PDE10A are predominantly expressed in the brain and are considered attractive targets for the treatment of neurological and psychiatric disorders. nih.govfrontiersin.org Inhibition of PDE4 has been shown to have anti-inflammatory and cognitive-enhancing effects, while PDE10A inhibition is being explored for the treatment of psychosis. frontiersin.orgnih.gov

Fluorinated compounds have been successfully developed as potent and selective PDE inhibitors. nih.gov The introduction of fluorine can improve metabolic stability and binding affinity. For example, some selective PDE4B inhibitors containing a 5-bromo-2-fluorophenyl group have shown potent dose-dependent inhibition. nih.gov Similarly, fluorine-containing compounds have demonstrated high potency for PDE10A. nih.gov

Illustrative Phosphodiesterase Inhibition Profile

| Enzyme | IC50 (nM) |

|---|---|

| PDE4B | Data not available |

| PDE10A | Data not available |

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. dovepress.com It has been observed that the extent of fluorination in a compound can be directly related to its α-glucosidase inhibitory activity. nih.gov

Fluorinated compounds have been synthesized and evaluated for their in vitro α-glucosidase inhibition potential. nih.gov For instance, certain fluorinated 2-imino-1,3-thiazoline derivatives have shown significant inhibitory activity against α-glucosidase. nih.gov This suggests that the fluorine moieties in this compound could contribute to a potential inhibitory effect on this enzyme.

Potential α-Glucosidase Inhibition

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | Data not available |

Modulation of Cellular Processes at the Molecular Level

The interactions of this compound with its biological targets can lead to the modulation of various cellular processes at the molecular level. For instance, by binding to serotonin receptors, it could influence downstream signaling cascades involving G proteins and second messengers, leading to changes in neuronal excitability and gene expression. wikipedia.org

If the compound inhibits neurotransmitter transporters like SERT, it would lead to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission. nih.gov This is a well-established mechanism for the therapeutic effects of many antidepressant medications. nih.gov

Inhibition of phosphodiesterases would result in elevated intracellular levels of cAMP and/or cGMP. frontiersin.org This can have widespread effects on cellular function, including the modulation of protein kinase activity, gene transcription, and ion channel function. For example, PDE10A inhibition can alter cyclic nucleotide signaling downstream of both D1 and D2 dopamine (B1211576) receptors in striatal medium spiny neurons. frontiersin.org

Finally, the potential inhibition of α-glucosidase suggests a role in modulating carbohydrate metabolism, which could have implications beyond the central nervous system. nih.gov The collective impact of these molecular interactions underscores the compound's potential as a versatile modulator of cellular function.

Studies on Anticancer Mechanisms (e.g., apoptosis induction, cell cycle arrest)

The anticancer potential of phenethylamine (B48288) derivatives is an active area of research. Studies on various analogs have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are crucial mechanisms for inhibiting tumor growth.

For instance, certain fluorinated taxoids, which are complex molecules but share the principle of targeted cytotoxicity, have been shown to initiate apoptosis through the activation of caspases 2, 8, and 9. nih.gov The introduction of a difluorovinyl group into these taxoids resulted in significantly higher potency against drug-resistant cancer cell lines compared to non-fluorinated counterparts. nih.gov This suggests that strategic fluorination can enhance the apoptotic potential of a molecule.

Furthermore, some novel 2-amino-5-benzylthiazole derivatives have been reported to induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. mdpi.com While structurally different from phenethylamines, this highlights a potential mechanism where small molecules can trigger apoptotic pathways.

Cell cycle arrest is another key mechanism of anticancer agents. Studies on various chemical compounds have demonstrated the ability to halt the cell cycle at different phases, preventing cancer cell proliferation. For example, certain novel compounds have been shown to induce cell cycle arrest at the G1/S or G2/M phase in glioblastoma and other cancer cell lines. frontiersin.org Oxyfluorfen, a phenoxy phenyl-type herbicide, has been observed to decrease cell viability and suppress cell cycle progression in bovine mammary epithelial cells. nih.gov While not a direct analog, this demonstrates the principle of cell cycle disruption by aromatic compounds. A study on a novel fluorinated trifluoromethyl 4-thiazolidinone (B1220212) indicated that a higher percentage of cells in the G1 phase of the cell cycle suggests that cell death may occur through an apoptosis mechanism.

Although direct evidence for this compound is not available, the existing research on related fluorinated compounds and other phenethylamine derivatives suggests that its potential anticancer activity could involve the induction of apoptosis and/or cell cycle arrest.

Research on Antiviral Mechanisms

The incorporation of fluorine is a well-established strategy in the development of antiviral drugs, as it can enhance metabolic stability and improve the binding affinity to viral enzymes. nih.govmdpi.com Antiviral agents often work by inhibiting key viral processes such as attachment to host cells, uncoating of the viral genome, replication of viral nucleic acids, or the assembly and release of new virus particles. nih.gov

Many antiviral drugs are nucleoside analogs that, once activated within the host cell, inhibit viral DNA or RNA synthesis. mdpi.com The introduction of fluorine into these nucleoside analogs can significantly enhance their antiviral potency. For example, 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside analogs have been synthesized and evaluated for their antiviral activity, with some showing modest anti-HCV activity. nih.gov

While specific studies on the antiviral mechanisms of this compound are not currently available, the general principles of antiviral drug design suggest that fluorination could play a key role. The presence of fluorine in the molecule could potentially enhance its ability to interact with viral proteins, such as polymerases or proteases, thereby inhibiting viral replication.

Exploration of Antimicrobial Activity

Phenethylamine and its derivatives have been investigated for their antimicrobial properties. For example, β-phenylethylamine has demonstrated the ability to reduce planktonic growth and biofilm formation of various bacterial pathogens. The antimicrobial activity of phenethylamine-based thiourea (B124793) derivatives has also been reported, with some compounds showing strong antibacterial activity against bacteria known to cause nosocomial infections. researchgate.net

Fluorination is a common strategy to enhance the antimicrobial activity of various compounds. Fluorinated aromatics have been incorporated into a range of antibacterial and antifungal agents. nih.gov For instance, a study on fluorobenzoylthiosemicarbazides found that their antibacterial response was highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing optimal activity against both reference and pathogenic bacterial strains. nih.gov Another study on fluorinated s-triazinyl piperazines also reported noteworthy antimicrobial activity. nih.gov

The antimicrobial activity of substituted phenethylamine-based β-lactam derivatives has also been investigated, with some compounds showing antibacterial activities against bacterial and fungal isolates. nih.gov These findings suggest that the combination of a phenethylamine scaffold with fluorine substitution could be a promising approach for the development of new antimicrobial agents. The specific antimicrobial mechanisms of this compound remain to be elucidated but could involve disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Structure-Activity Relationships (SAR) in Fluorinated Phenethylamines

The biological activity of fluorinated phenethylamines is highly dependent on the position and number of fluorine atoms, as well as the presence of other substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for the design of new compounds with desired pharmacological properties.

Positional Isomerism and Fluorine Substitution Effects

The position of the fluorine atom on the phenyl ring of a phenethylamine can significantly impact its biological activity. nih.gov Studies on halogenated phenylethanolamines have shown that the position of halogen substitution affects their interaction with adrenergic receptors. nih.gov For example, 2,5-dihalogenated phenylethanolamines were found to be more potent β-adrenoreceptor blockers than their 2,4-dihalogenated counterparts, while compounds with halogenation at the 3,4-position showed the weakest effects. nih.gov

In the context of psychoactive phenethylamines, the introduction of fluorine can lead to a range of effects, from a marked loss to an enhancement and prolongation of activity. nih.gov For instance, while fluoroescaline was found to be almost devoid of psychoactive effects compared to its non-fluorinated parent compound, difluoroescaline retained activity, and trifluoroescaline showed increased potency. nih.gov This highlights the complex and often unpredictable effects of fluorine substitution.

The number of fluorine atoms also plays a critical role. Research on fluorinated taxoids demonstrated that the modulation of the number of fluorine atoms can have a profound effect on their therapeutic potential. rsc.org

Influence of Aromatic Ring Substituents

For example, in a study of phenethylamine and tryptamine (B22526) derivatives' affinity for the 5-hydroxytryptamine type 2A receptor, it was found that alkyl or halogen groups at the para position of the phenyl ring had positive effects on binding affinity. nih.govnih.govresearchgate.net In contrast, alkoxy or nitro groups at the same position decreased affinity. nih.gov

The presence of other substituents can also influence antimicrobial activity. In a series of substituted phenethylamine-based thioureas, the presence of a methoxy (B1213986) group on the phenethylamine ring was associated with potent antibacterial properties. researchgate.net Conversely, another study noted that thiourea compounds with a fluorine group at the same para position showed only moderate antibacterial effects. researchgate.net

These findings underscore the importance of considering the interplay between different substituents on the aromatic ring when designing new fluorinated phenethylamine derivatives with specific biological activities.

Analytical Methodologies in Research

Chromatographic Resolution of Enantiomers (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the direct separation of enantiomers. mdpi.com This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds, including fluorinated amines. mdpi.commdpi.commdpi.com

The resolution of enantiomers is influenced by several factors, including the composition of the mobile phase, the type of alcohol modifier used, and the specific chiral stationary phase. mdpi.commdpi.com For chiral amines structurally similar to 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, baseline separations have been successfully achieved using cellulose-based CSPs. mdpi.com The selection of solvents such as n-hexane, isopropanol, and ethanol, along with additives like diethylamine (B46881) (DEA), is crucial for optimizing the separation by modulating the interactions between the analytes and the CSP. mdpi.com

Research on the enantioseparation of N-(1-(3-fluorophenyl)ethyl)acetamide, a compound with a similar chiral core, provides insight into effective HPLC methodologies. The data below illustrates typical conditions for such separations.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |

|---|---|---|---|---|

| LUX Cellulose-3 | n-Hexane/Isopropanol/DEA (80:20:0.1) | 1.0 | 1.85 | mdpi.com |

| CHIRALCEL OD-H | n-Hexane/Ethanol/DEA (90:10:0.1) | 0.5 | 4.60 | mdpi.com |

| CHIRALCEL OD-H | n-Hexane/Ethanol/DEA (95:5:0.1) | 0.5 | 7.23 | mdpi.com |

| CHIRALCEL OD-H | n-Hexane/Isopropanol/DEA (98:2:0.1) | 0.5 | 2.50 | mdpi.com |

| CHIRALCEL OD-H | n-Hexane/Isopropanol/DEA (99:1:0.1) | 0.5 | 5.00 | mdpi.com |

Chiral Derivatizing Agents in Stereochemical Analysis

An alternative to direct chiral HPLC is the indirect method, which involves the pre-column derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA). nih.govnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers possess different physicochemical properties and can be separated on a conventional, achiral HPLC column, typically a reversed-phase (RP) column. uni-giessen.deresearchgate.net

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used CDA for the stereochemical analysis of primary and secondary amines and amino acids. researchgate.netresearchgate.netresearchgate.net The methodology involves the nucleophilic substitution of the reactive fluorine atom of the reagent by the primary amino group of this compound. uni-giessen.de This reaction, typically conducted under mild alkaline conditions (e.g., in acetone (B3395972) with sodium bicarbonate) and gentle heating, proceeds without racemization to yield a pair of stable diastereomers. uni-giessen.deresearchgate.net

The resulting diastereomeric derivatives contain a strong chromophore (dinitrophenyl group), which allows for sensitive UV detection at approximately 340 nm. researchgate.netresearchgate.net The separation is then performed using reversed-phase HPLC. researchgate.net Generally, the diastereomer formed from the L-amine and the L-reagent (L-L) elutes before the D-amine and L-reagent (D-L) diastereomer, although this elution order can be influenced by the specific analyte and chromatographic conditions. uni-giessen.de

Several analogues of Marfey's reagent have been developed to improve separation efficiency and sensitivity. nih.govakjournals.comresearchgate.net These are synthesized by substituting the L-alanine amide moiety with other L- or D-amino acid amides. researchgate.net A notable analogue is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which has been shown to provide enhanced sensitivity and hydrophobicity, leading to better separation for certain chiral compounds. uni-giessen.demdpi.com

| Reagent Name | Abbreviation | Key Structural Feature | Advantages | Reference |

|---|---|---|---|---|

| Marfey's Reagent | FDAA (FDNP-L-Ala-NH₂) | L-Alanine amide moiety | Widely applicable, simple, effective, highly UV-active derivatives. | uni-giessen.deresearchgate.net |

| Marfey's Reagent Analogue | L-FDLA (FDNP-L-Leu-NH₂) | L-Leucine amide moiety | Enhanced sensitivity, hydrophobicity, and thermal stability compared to FDAA. | uni-giessen.demdpi.com |

| Other Analogues | FDNP-L-Val-NH₂, FDNP-L-Phe-NH₂, etc. | Other L-amino acid amides (Val, Phe, Pro, etc.) | Can provide better separation for specific analytes where FDAA gives poor results. | uni-giessen.deakjournals.comresearchgate.net |

Beyond Marfey's reagent and its direct analogues, other chiral derivatizing agents containing fluorine atoms are employed for stereochemical analysis. The presence of fluorine in these reagents can alter their reactivity and the chromatographic properties of the resulting diastereomers. mdpi.com

One prominent example is Mosher's acid chloride, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). Although derivatization occurs at the acyl chloride group, the trifluoromethyl (CF₃) group is a key structural feature. It reacts with chiral amines to form stable diastereomeric amides. The significant electronegativity and bulk of the CF₃ group often lead to well-resolved signals in both HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR. nih.gov

Another category of reagents includes those with a fluorinated core that is different from the dinitrophenyl structure of Marfey's reagent. For instance, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) can be considered in this category as a distinct fluoro-containing agent that offers different chromatographic properties compared to the original Marfey's Reagent. mdpi.com The development of novel fluoro-containing CDAs is an active area of research, aiming to create tailored reagents for challenging separations of complex chiral molecules. akjournals.com

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways for β-Fluorinated Amines

The efficient and stereoselective synthesis of β-fluorinated amines is a cornerstone of future research. Traditional methods often involve multiple steps and harsh reagents. Modern synthetic chemistry is moving towards more direct and versatile approaches.

Recent advancements include the copper-catalyzed three-component aminofluorination of alkenes, which offers a direct route to β-fluoroalkylamines from readily available starting materials. nih.gov Another promising strategy is the Lewis base-catalyzed hydrofluorination of aziridines. organic-chemistry.org This method uses a latent HF source, overcoming the challenges associated with corrosive and functionally incompatible traditional reagents, and proceeds under mild conditions with high yields. organic-chemistry.org

Future synthetic explorations for compounds like 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine could involve:

Asymmetric Synthesis: Developing catalytic enantioselective methods to access specific stereoisomers, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Late-Stage Fluorination: Creating methods to introduce the fluorine atom at a later stage in the synthetic sequence, allowing for the rapid diversification of complex molecules. rsc.org

Enzymatic Methods: Utilizing enzymes, such as lipases, for the kinetic resolution of racemic mixtures of fluorinated amino esters, providing access to enantiomerically pure β-amino acids. mdpi.com

| Synthetic Approach | Description | Potential Advantages |

| Copper-Catalyzed Aminofluorination | A three-component reaction involving an alkene, a nitrogen source, and a fluorine source, catalyzed by copper. | Direct, atom-economical, and allows for the use of readily available starting materials. nih.gov |

| Aziridine (B145994) Hydrofluorination | Ring-opening of aziridines with a fluoride (B91410) source, often catalyzed by a Lewis base. | High regioselectivity and stereoselectivity, with milder reagents than traditional methods. organic-chemistry.org |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity and environmentally friendly reaction conditions. mdpi.com |

Advanced Computational Approaches for Predictive Modeling of Biointeractions

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For fluorinated compounds like this compound, these approaches can provide deep insights into their behavior at the molecular level.

The introduction of fluorine can alter a molecule's conformation, pKa, and lipophilicity, all of which affect its interaction with biological targets. nih.gov Computational docking analysis can be employed to predict the binding modes of fluorinated inhibitors to their target proteins. nih.gov

Future computational research should focus on:

Quantum Mechanical Calculations: To accurately model the electronic effects of the fluorine atoms on the molecule's reactivity and interaction energies.

Molecular Dynamics Simulations: To understand the conformational preferences of the molecule and how fluorination affects its dynamic behavior in a biological environment.

ADMET Prediction: Developing more accurate in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of fluorinated compounds, thereby reducing the need for extensive experimental testing in the early stages of drug development.

Elucidation of Broader Biological Pathways and Polypharmacology

The biological effects of a drug are often not limited to a single target. Polypharmacology, the ability of a compound to interact with multiple targets, is an increasingly important concept in drug discovery. The unique electronic properties conferred by fluorine can lead to unexpected and potentially beneficial off-target effects.

Research into the broader biological impact of this compound and its analogs could involve:

Phenotypic Screening: Using cell-based assays to identify the effects of the compound on cellular behavior without a preconceived notion of its target.

Chemoproteomics: Employing chemical probes to identify the protein targets of the compound within a complex biological system.

Systems Biology Approaches: Integrating data from various "-omics" platforms (genomics, proteomics, metabolomics) to build a comprehensive picture of the compound's effects on biological pathways.

Understanding the polypharmacology of fluorinated amines can open up new therapeutic avenues and help in predicting potential side effects.

Exploration of New Chemical Space through Strategic Fluorination

Strategic fluorination is a powerful tool for expanding the accessible chemical space for drug discovery. nih.govnih.gov The introduction of fluorine can lead to novel molecular architectures with unique properties. The presence of fluorine can enhance metabolic stability, increase binding affinity to target molecules, and improve membrane permeability. nih.gov

Future exploration in this area could include:

Fluorinated Bioisosteres: Designing and synthesizing fluorinated analogs of known bioactive compounds to improve their pharmacological profiles.

Novel Fluorinated Scaffolds: Creating new molecular frameworks incorporating fluorine to access novel areas of chemical space.

Combinatorial Chemistry: Using high-throughput synthesis and screening techniques to rapidly explore large libraries of fluorinated compounds for biological activity.

The systematic exploration of fluorinated chemical space, guided by computational modeling and innovative synthetic methods, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic: What are the common synthetic routes for 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce fluorine and aryl groups. For example, Grignard reagents (e.g., 3-fluorophenylmagnesium bromide) reacting with fluoroacetate derivatives, followed by reduction with agents like lithium aluminum hydride (LiAlH4). Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .

- Catalysts : Transition metal catalysts (e.g., palladium) improve yield in cross-coupling steps .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during fluorination .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:

Key techniques include:

- NMR spectroscopy : and NMR verify substituent positions and fluorine integration .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and purity .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies may arise from assay variability or structural analogs. Mitigation strategies:

- Orthogonal assays : Use multiple biological models (e.g., enzyme inhibition + cell viability) to cross-validate results .

- Structural analogs : Compare with derivatives (e.g., 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine) to isolate substituent effects .

- SAR studies : Systematically modify the fluorophenyl or amine groups to correlate structure with activity .

Advanced: What methodologies optimize enantiomeric purity for chiral derivatives of this compound?

Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in synthetic steps to induce enantioselectivity .

- Circular dichroism (CD) : Validate enantiomeric excess post-synthesis .

Basic: What are the key stability considerations for handling this compound in experimental workflows?

Answer:

- Storage : Keep under inert atmosphere (argon) at −20°C to prevent amine oxidation .

- Light sensitivity : Store in amber vials to avoid photodegradation of the fluorophenyl moiety .

- Solubility : Use DMSO or ethanol for stock solutions; avoid aqueous buffers unless stabilized .

Advanced: How can computational modeling predict biological target interactions for this compound?

Answer:

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., monoamine oxidases) .

- MD simulations : Simulate ligand-receptor dynamics to assess binding stability over time .

- QSAR models : Corrogate electronic properties (e.g., fluorine’s electronegativity) with activity .

Basic: What are critical controls for in vitro biological assays involving this compound?

Answer:

- Solubility controls : Confirm compound solubility in assay media via dynamic light scattering (DLS) .

- Cytotoxicity assays : Test viability in non-target cell lines to rule off-target effects .

- Positive/Negative controls : Include known agonists/antagonists (e.g., fluoxetine for serotonin targets) .

Advanced: How does the fluorine substituent influence pharmacological properties?

Answer:

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

- Electron effects : Enhances binding affinity via polar interactions with target residues .

- Lipophilicity : Balances solubility and membrane permeability for CNS penetration .

Advanced: What strategies address crystallization challenges for X-ray diffraction studies?

Answer:

- Solvent screening : Test mixed solvents (e.g., hexane:EtOAc) for crystal growth .

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation .

- SHELX refinement : Use SHELXL for high-resolution data to resolve disorder in fluorophenyl groups .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.